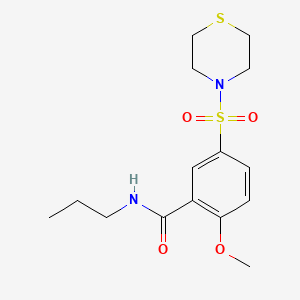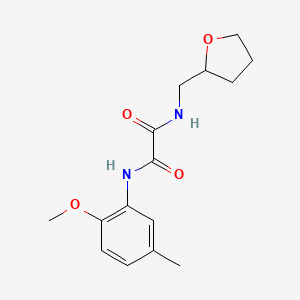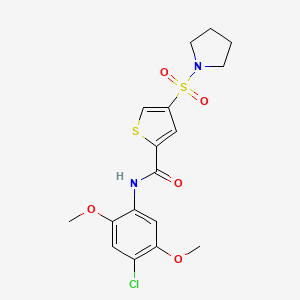
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of mitochondrial complex I and has been shown to induce parkinsonism in humans and non-human primates.
Mécanisme D'action
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide is metabolized in the brain to form MPP+, which is a potent inhibitor of mitochondrial complex I. This leads to the depletion of ATP and the accumulation of reactive oxygen species, which can cause oxidative damage to neurons. The selective vulnerability of dopaminergic neurons to MPP+ is thought to be due to their high energy demands and low antioxidant capacity.
Biochemical and Physiological Effects:
This compound has been shown to induce parkinsonism in humans and non-human primates. The symptoms of parkinsonism induced by this compound are similar to those of idiopathic Parkinson's disease, including bradykinesia, rigidity, and tremors. This compound has also been shown to cause degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has several advantages as a tool for studying Parkinson's disease. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the pathogenesis of the disease. However, this compound also has several limitations. It is highly toxic and can cause parkinsonism in humans and non-human primates, which limits its use in clinical research. Additionally, this compound has a short half-life and is rapidly metabolized in the body, which can make it difficult to administer in experimental settings.
Orientations Futures
There are several future directions for research on 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide. One area of research is the development of new inhibitors of mitochondrial complex I that are less toxic than this compound. Another area of research is the use of this compound as a tool for studying the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research on the use of this compound as a tool for developing new treatments for Parkinson's disease, such as gene therapy and stem cell therapy.
Conclusion:
In conclusion, this compound is a valuable tool for studying the pathogenesis of Parkinson's disease. It is a potent inhibitor of mitochondrial complex I and has been shown to induce parkinsonism in humans and non-human primates. While this compound has several limitations, it remains an important tool for studying the disease and developing new treatments. Ongoing research on this compound is likely to yield new insights into the pathogenesis of Parkinson's disease and other neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with propylamine to form the amide, which is subsequently treated with thiomorpholine and sulfonyl chloride to yield this compound. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has been widely used in scientific research as a tool to study the pathogenesis of Parkinson's disease. It is a potent inhibitor of mitochondrial complex I, which leads to the depletion of ATP and the accumulation of reactive oxygen species. These effects are similar to the pathophysiology of Parkinson's disease, making this compound a valuable tool for studying the disease.
Propriétés
IUPAC Name |
2-methoxy-N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-3-6-16-15(18)13-11-12(4-5-14(13)21-2)23(19,20)17-7-9-22-10-8-17/h4-5,11H,3,6-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKURLTVJXZOOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5123738.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5123755.png)
![N-{2-[(4-ethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5123763.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5123770.png)
![1-(4-fluorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123771.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)

![ethyl 1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5123805.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)